methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 1093406-94-0
VCID: VC11978956
InChI: InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O
Molecular Formula: C16H21NO8
Molecular Weight: 355.34 g/mol

methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate

CAS No.: 1093406-94-0

Cat. No.: VC11978956

Molecular Formula: C16H21NO8

Molecular Weight: 355.34 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate - 1093406-94-0

Specification

CAS No. 1093406-94-0
Molecular Formula C16H21NO8
Molecular Weight 355.34 g/mol
IUPAC Name methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Standard InChI InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)
Standard InChI Key OCTAXAHVUYMHBW-UHFFFAOYSA-N
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O

Introduction

Overview of the Compound

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate is a complex organic molecule characterized by its glycosidic structure and functional groups such as acetamido, hydroxyl, and ester moieties. This compound belongs to the class of glycosylated aromatic esters and has potential applications in medicinal chemistry due to its structural resemblance to bioactive glycosides.

Synthesis Pathway

The synthesis of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves:

  • Formation of the Glycosidic Bond: A tetrahydropyran derivative with protected hydroxyl groups is reacted with methyl salicylate under controlled conditions.

  • Acetylation: The introduction of the acetamido group is achieved using acetic anhydride in the presence of a catalyst.

  • Deprotection: Hydroxyl protecting groups are removed under acidic or basic conditions to yield the final compound.

Biological Relevance

This compound's structural features suggest potential biological activity:

  • Antimicrobial Properties: Glycosides with similar structures have demonstrated antibacterial and antifungal activities.

  • Anti-inflammatory Potential: The acetamido group may interact with enzymes involved in inflammation pathways.

  • Drug Delivery Applications: Its glycosidic structure could facilitate targeted delivery in biological systems.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H NMR): Identifies chemical environments of hydrogen atoms.

    • Carbon (13^13C NMR): Confirms carbon framework.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR): Detects functional groups like –OH, –NHCO, and –COOCH3.

  • High Performance Liquid Chromatography (HPLC): Ensures purity and separation from by-products.

Potential Applications

Table 2: Applications in Chemistry and Medicine

FieldApplication
Medicinal ChemistryDevelopment of glycoside-based drugs
BiochemistryStudy of enzyme-glycoside interactions
BiotechnologyUse as a probe for carbohydrate-binding proteins

Limitations and Challenges

  • Stability Issues: The compound’s hydroxyl groups may make it susceptible to hydrolysis under acidic or basic conditions.

  • Synthetic Complexity: Multi-step synthesis requires precise control of stereochemistry.

  • Limited Data: Further studies are needed to explore its pharmacological properties.

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